4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine is an organic compound with the molecular formula C9H10N2S2 It is a derivative of thiazole and thiophene, which are heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 5-ethyl-2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced functional groups
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine
- 4-(5-Propyl-thiophen-2-yl)-thiazol-2-ylamine
- 4-(5-Butyl-thiophen-2-yl)-thiazol-2-ylamine
Uniqueness
4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity compared to its methyl, propyl, or butyl analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
IUPAC Name |
4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-2-6-3-4-8(13-6)7-5-12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZHXUUINWLKJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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